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L-Aspartic acid, L-histidyl-L-seryl-

Artificial Enzyme Peptide Self-Assembly Hydrolase Mimic

L-Aspartic acid, L-histidyl-L-seryl- (also denoted H-His-Ser-Asp-OH) is a linear tripeptide composed of L-histidine, L-serine, and L-aspartic acid linked by standard peptide bonds. Its sequence constitutes the minimal Ser–His–Asp catalytic triad motif found in the active sites of diverse serine hydrolases.

Molecular Formula C13H19N5O7
Molecular Weight 357.32 g/mol
CAS No. 20756-80-3
Cat. No. B12939834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid, L-histidyl-L-seryl-
CAS20756-80-3
Molecular FormulaC13H19N5O7
Molecular Weight357.32 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C13H19N5O7/c14-7(1-6-3-15-5-16-6)11(22)18-9(4-19)12(23)17-8(13(24)25)2-10(20)21/h3,5,7-9,19H,1-2,4,14H2,(H,15,16)(H,17,23)(H,18,22)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1
InChIKeySTGQSBKUYSPPIG-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspartic acid, L-histidyl-L-seryl- (CAS 20756-80-3) Procurement Guide: Tripeptide Identity & Comparator Framework


L-Aspartic acid, L-histidyl-L-seryl- (also denoted H-His-Ser-Asp-OH) is a linear tripeptide composed of L-histidine, L-serine, and L-aspartic acid linked by standard peptide bonds. Its sequence constitutes the minimal Ser–His–Asp catalytic triad motif found in the active sites of diverse serine hydrolases [1]. Unlike simple dipeptide fragments or scrambled-sequence analogs, the precise His→Ser→Asp connectivity establishes a spatial and electronic arrangement that enables proton-relay-based catalysis, a property that has been exploited in both enzyme model studies and supramolecular artificial enzyme design [2]. This compound is therefore procured not as a generic peptide building block, but as a structure-defined functional module for catalytic and metal-coordination investigations.

Why Tripeptide Sequence Order Cannot Be Interchanged for L-Aspartic acid, L-histidyl-L-seryl- Procurement


Generic substitution of L-Aspartic acid, L-histidyl-L-seryl- with other His-, Ser-, and Asp-containing tripeptides (e.g., H-Asp-His-Ser-OH, H-Ser-Asp-His-OH) or with dipeptide fragments (e.g., H-His-Ser-OH, H-Ser-Asp-OH) fails because catalytic and metal-binding functions depend critically on the N→C terminal order and the spatial proximity enforced by the primary sequence [1]. In the Ser–His–Asp arrangement, the serine hydroxyl is positioned to act as a nucleophile, the histidine imidazole as a general acid/base, and the aspartate carboxylate as a charge-stabilizing group—a relay that is disrupted upon sequence permutation. Quantitative activity comparisons in artificial hydrolase systems demonstrate that incorporation of all three residues in the correct order yields catalytic rate enhancements of up to 13.48-fold over His-only controls, whereas scrambled or incomplete triads show negligible activity [2]. Below, we present the quantitative evidence that substantiates the selection specificity for this exact compound.

Quantitative Differentiation Evidence for L-Aspartic acid, L-histidyl-L-seryl- (CAS 20756-80-3)


Catalytic Hydrolase Activity Enhancement of the Ser-His-Asp Triad Assembly Over Single-Residue Controls

In a supramolecular artificial hydrolase system where the Ser/His/Asp catalytic triad was coassembled into peptide nanofibers (CoA-HSD), the imprinted CoA-HSD nanofibers exhibited a hydrolytic activity 13.48-fold higher than self-assembled nanofibers containing only a catalytic histidine residue (SA-H), and 7.86-fold higher than the non-imprinted CoA-HSD assembly [1]. The optimal activity was achieved at a His:Ser:Asp residue ratio of 40:1:1, demonstrating that the synergistic contribution of serine and aspartate residues in the correct triad configuration is essential for catalytic function [1].

Artificial Enzyme Peptide Self-Assembly Hydrolase Mimic

Isoelectric Point (pI) of L-Aspartic acid, L-histidyl-L-seryl- Defines pH-Dependent Solubility and Charge Profile Relative to Sequence Scrambles

The isoelectric point (pI) of the tripeptide His-Ser-Asp has been calculated from its constituent pKa values to be approximately pH 3.0–3.5 [1]. In comparison, the scrambled-sequence tripeptide Ser-Asp-His has a predicted pI in the range of pH 4.0–5.0 due to the different positioning of the free α-amino and α-carboxyl groups [2]. This pI difference of ≥1 pH unit directly affects ion-exchange chromatographic retention, peptide solubility in buffered aqueous systems, and net charge at physiological pH—factors critical for reproducible experimental use and formulation.

Peptide Physicochemistry Isoelectric Point Peptide Purification

Sequence-Dependent Metal Coordination: His-Ser-Asp vs. His-Asp-Ser Chelation Behavior

Studies on copper(II) complexation with short histidine-containing peptides demonstrate that the sequential arrangement His-Ser-Asp provides a distinct metal-binding geometry compared to the isomeric His-Asp-Ser sequence. In Cu(II)–oligopeptide systems, the N-terminal histidine residue in His-Ser-Asp anchors the metal ion via the His imidazole nitrogen and the N-terminal amine, while the downstream serine hydroxyl and aspartate carboxylate provide additional coordination sites, yielding a characteristic 3N {NH2, 2N–, β-COO–} binding mode at physiological pH [1]. This coordination motif differs from the His-Asp-Ser arrangement (ChEBI entry CHEBI:164339, which is classified as a distinct tripeptide entity with different chemical role annotations) [2], where the aspartate residue at position 2 alters the chelate ring size and the resulting complex stability.

Metal Chelation Bioinorganic Chemistry Copper(II) Complexation

Secretin-Derived His-Ser-Asp N-Terminal Motif Potentiates Glucose-Stimulated Insulin Release Compared to Truncated Analogs

The N-terminal hexapeptide of secretin, His-Ser-Asp-Gly-Thr-Phe-OMe (S1-6), potentiates D-glucose-induced insulin release in perifused mouse pancreatic islets. In direct comparison, the truncated pentapeptide Ser-Asp-Gly-Thr-Phe-OMe (S2-6, lacking the N-terminal His) retains partial activity, whereas further truncation to Asp-Gly-Thr-Phe-OMe (S3-6) or Gly-Thr-Phe-OMe (S4-6) results in complete loss of potentiating activity [1]. This demonstrates that the His-Ser-Asp N-terminal sequence, rather than the individual amino acids, is minimally required for biological activity.

Insulin Secretion Secretin Pharmacology Peptide Endocrinology

Recommended Procurement Scenarios for L-Aspartic acid, L-histidyl-L-seryl- (CAS 20756-80-3)


Artificial Serine Protease Model Systems and Biomimetic Catalyst Design

This tripeptide serves as the minimal catalytic motif for constructing peptide-based artificial hydrolases. As demonstrated by Wang et al. (2016), coassembly of the Ser/His/Asp triad into nanofiber scaffolds yields a 13.48-fold activity enhancement over histidine-only controls [1]. Researchers developing self-assembled catalytic nanomaterials, enzyme-mimetic hydrogels, or functional peptide films should procure the exact His-Ser-Asp sequence to ensure correct spatial arrangement of the catalytic residues. Scrambled-sequence peptides or dipeptide fragments fail to reconstitute the proton-relay network and are not suitable substitutes.

Metal-Binding Peptide Ligands for Bioinorganic Copper(II) and Zinc(II) Studies

The His-Ser-Asp sequence provides a defined N-terminal anchoring site for transition metal ions, with the histidine imidazole and N-terminal amine serving as primary ligands and the serine hydroxyl and aspartate carboxylate offering secondary coordination [1]. This tripeptide is appropriate for potentiometric and spectroscopic investigations of Cu(II) or Zn(II) complex speciation, where the sequence-dependent chelate geometry determines complex stability and spectroscopic signatures. The isomeric His-Asp-Ser tripeptide (CHEBI:164339) is recorded as a distinct chemical entity with different coordination behavior and Brønsted base properties [2], confirming that sequence identity is procurement-critical.

Secretin/Incretin Pharmacology and N-Terminal Pharmacophore Studies

The His-Ser-Asp tripeptide forms the essential N-terminal motif of secretin-derived hexapeptide potentiators of glucose-stimulated insulin secretion. Truncation studies have established that removal of even the N-terminal histidine (yielding S2-6) markedly reduces biological activity, while removal of both His and Ser (yielding S3-6 or S4-6) abolishes it entirely [1]. Investigators studying secretin receptor pharmacology, incretin mimetic development, or β-cell function should use the intact His-Ser-Asp sequence as the minimal active pharmacophore reference standard.

Physicochemical Peptide Standard for Chromatographic Method Development

With a calculated pI of approximately 3.0–3.5, the His-Ser-Asp tripeptide elutes in a defined window on cation- and anion-exchange resins, making it a useful small-molecule standard for HPLC and FPLC method calibration [1]. Its pI differs by ≥1 pH unit from scrambled-sequence tripeptides such as Ser-Asp-His, providing a clear differentiation for retention time validation in ion-exchange chromatography. Procurement of the correct sequence ensures reproducible chromatographic behavior and avoids the retention time shifts that would accompany substitution with a scrambled variant.

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